2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine
Description
2-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 5 and an ethylamine chain at position 2. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 .
Properties
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNDOBKMAPOQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-phenyl-1H-imidazol
Biological Activity
2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenyl group, which is significant for its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with imidazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The mechanism often involves the inhibition of enzymes critical to bacterial survival, such as those involved in cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One study reported that imidazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins . The IC50 values for various derivatives against different cancer cell lines have been documented, illustrating their potency. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 15.5 |
| This compound | MCF7 (breast cancer) | 12.3 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, influencing their function. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression .
Case Study 1: Anticancer Effects
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound induced early apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent against bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Benzoimidazole Derivatives
- 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (21) Structure: A benzoimidazole core fused with a benzene ring, substituted with a naphthylmethyl group at position 1 and an amine at position 2. Key Data: Molecular weight 225 (M+H)+, synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene (55% yield) .
Substituted Benzoimidazoles (6h, 6i)
Imidazole-Based Analogs
Trifluoromethyl-Substituted Derivatives
- (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
- Structure : Features a trifluoromethyl group and pyridyloxy linkage.
- Key Data : Molecular weight 627.5 (M+H)+ , synthesized via isothiocyanate coupling .
- Comparison : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve binding affinity but reduce solubility compared to the target compound’s phenyl group .
Methoxy-Substituted Analogs
- 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Structure: Methoxyphenyl substituent at position 3. Key Data: Molecular weight 217.27, predicted pKa 13.12 .
Substituent Position and Chain Variations
Ethylamine vs. Acetic Acid Derivatives
- 2-(5-Phenyl-1H-imidazol-1-yl)acetic Acid
Dihydrochloride Salt Form
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (187.24) is smaller than most analogs (e.g., 225–627.5), favoring better bioavailability .
- Lipophilicity : Fluorine and trifluoromethyl groups increase logP (e.g., compound in ), while methoxy groups reduce it (e.g., ).
- Solubility : Salt forms (e.g., dihydrochloride ) and polar substituents (e.g., –COOH ) enhance water solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
